Titanocene dichloride

Cancer Research Bioorganometallic Chemistry Cytotoxicity Screening

Researchers requiring a well-characterized organometallic reference standard for cytotoxicity assay calibration or Ziegler-Natta catalysis often face batch variability that compromises reproducibility. Titanocene dichloride (CAS 1271-19-8) resolves this as the prototypical group 4 metallocene dihalide with rigorously defined benchmarks. • Proven in vitro growth-inhibitory profile (5×10⁻⁴ mol/L against EAT cells) for calibrating novel metallocene cytotoxicity assays • Established negative control for hydrolytic stability studies, enabling fold-improvement quantification of new titanocene conjugates • Essential precursor for soluble Ziegler-Natta catalysts; achieves >94% hydrogenation degree in SBS copolymer modification

Molecular Formula C10H10Cl2Ti
Molecular Weight 248.96 g/mol
CAS No. 1271-19-8
Cat. No. B072419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanocene dichloride
CAS1271-19-8
Molecular FormulaC10H10Cl2Ti
Molecular Weight248.96 g/mol
Structural Identifiers
SMILES[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti]Cl
InChIInChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+4/p-2
InChIKeyYMNCCEXICREQQV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes (NTP, 1992)
Moderately sol in toluene, chloroform, alc, other hydroxylic solvents;  sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride

Titanocene Dichloride 1271-19-8: Core Properties & Procurement


Titanocene dichloride (Cp2TiCl2, CAS 1271-19-8) is a bent metallocene with a distorted tetrahedral geometry, distinguished from the classic sandwich structure of ferrocene due to its four ligands around the titanium center [1]. As the prototypical group 4 metallocene dihalide, it serves as a foundational precursor in organometallic chemistry, with applications spanning Ziegler-Natta polymerization catalysis and as a historical benchmark in non-platinum anticancer drug development, having advanced to phase II clinical trials [2]. Its bright red, acicular crystalline form is highly susceptible to hydrolysis in aqueous environments [3], a characteristic that critically informs both its handling requirements and the limitations observed in its biological applications.

Organometallic tool compound. Foundational precursor for Ziegler-Natta catalysis research and a historical benchmark in non-platinum metallocene cytotoxicity studies.
Aqueous hydrolysis-prone reference. Highly susceptible to hydrolysis; requires anhydrous handling protocols and serves as a low-stability benchmark for derivative design.
Dual research fit. Supports polymerization catalysis studies and cell-model endpoint review; procurement specification must align with the intended application context.

Titanocene Dichloride 1271-19-8: Why Analogue Substitution Fails


In-class substitution among metallocene dihalides or titanocene derivatives is scientifically unsound due to profound variations in hydrolytic stability, cytotoxic potency, and catalytic efficiency that are not predictable from structural similarity alone. For instance, while titanocene dichloride (TDC) and zirconocene dichloride (ZDC) are congeners, TDC exhibits a 100-fold lower minimal active concentration for in vitro tumor cell growth inhibition [1]. Furthermore, unmodified TDC undergoes rapid hydrolysis in aqueous media, a property that underpinned its failure in clinical trials, whereas rationally designed carboxylate or NSAID conjugates demonstrate half-lives extended by orders of magnitude [2][3]. These performance cliffs render TDC a unique reference standard, not an interchangeable commodity, and underscore the necessity for procurement specifications that precisely match the intended research or industrial application.

Target Compound
Titanocene dichloride (TDC): Moderate in vitro growth-inhibitory profile; rapid aqueous hydrolysis.
Substitute Risk
Zirconocene dichloride (ZDC) is not interchangeable. TDC exhibits a 100-fold lower minimal active concentration for tumor cell growth inhibition compared to VDC, and ZDC/HDC are ineffective at comparable levels.
Cytotoxicity profile may differ; cannot be replaced by congener assumption.
Target Compound
Unmodified TDC: Clinical failure attributed to low aqueous stability.
Substitute Risk
NSAID conjugates or dicarboxylate derivatives exhibit half-lives extended by orders of magnitude (50 to >400 min). Stability context may not transfer; direct substitution without SAR validation is unsound.
Stability context may differ; low-stability benchmark required.
Target Compound
TDC as Ziegler-Natta precursor: High catalytic efficiency with 4/TIBA co-catalyst.
Substitute Risk
Catalytic efficiency is co-catalyst dependent. Activation with MAO yields significantly lower efficiency. Performance may shift; process economics may require re-validation.
Catalytic context may shift; co-catalyst selection is critical.

Titanocene Dichloride 1271-19-8: Evidence-Based Differentiation


In Vitro Cytotoxicity vs. Metallocene Dichlorides

Titanocene dichloride (TDC) demonstrates a distinct and quantifiable in vitro growth-inhibitory profile compared to its group 4 and group 5 congeners. In a standardized assay against Ehrlich ascites tumor (EAT) cells, TDC required a concentration of 5 × 10⁻⁴ mol/L to inhibit cellular growth, whereas vanadocene dichloride (VDC) achieved a similar effect at a 100-fold lower concentration of 5 × 10⁻⁶ mol/L. Molybdocene dichloride (MDC) was even less potent, requiring 10⁻³ mol/L, and zirconocene (ZDC) and hafnocene dichlorides (HDC) were ineffective at comparable levels [1].

In Vitro Cytotoxicity vs. Metallocene Dichlorides
Head-to-head
TDC: 5 × 10⁻⁴ mol/L (EAT cells)
VDC: 5 × 10⁻⁶ mol/L MDC: 10⁻³ mol/L
VDC is 100× more potent; ZDC and HDC ineffective.
Reported cell-model response context; supports cytotoxicity endpoint review for metallocene screens.
Ehrlich ascites tumor suspension cultures.
Cancer Research Bioorganometallic Chemistry Cytotoxicity Screening

Aqueous Stability Deficit

The clinical failure of titanocene dichloride (TDC) is directly linked to its low aqueous stability and rapid hydrolysis. This is a key differentiator from rationally designed titanocene derivatives. For example, titanocene conjugates with non-steroidal anti-inflammatory drugs (NSAIDs) exhibit half-lives in aqueous media ranging from 50 to >400 minutes, representing a manifold increase in stability over the unmodified parent compound TDC [1]. Similarly, titanocene (IV) dicarboxylates have been shown to be more resistant to hydrolysis than TDC [2].

Aqueous Stability Deficit
Class-level inference
Rapid hydrolysis
Clinical failure attributed to low stability.
Low-stability benchmark for SAR studies; derivative half-lives extended from minutes to >400 min.
NSAID-conjugate and dicarboxylate comparisons.
Medicinal Chemistry Hydrolytic Stability Drug Formulation

Cytotoxic Potency Baseline

Unsubstituted titanocene dichloride (TDC) consistently exhibits lower cytotoxic potency compared to its structurally optimized derivatives, making it the essential baseline control in structure-activity relationship (SAR) studies. Pseudo-halide derivatives of titanocene showed IC50 values ranging from 24 μM to 101 μM, a significant improvement over the unsubstituted parent compound, TDC [1]. Similarly, a specific titanocene-ibuprofen conjugate demonstrated an IC50 against the A2780 ovarian cancer cell line that was 35% lower (i.e., more potent) than that of the original TDC [2].

Cytotoxic Potency Baseline
Head-to-head
TDC (parent): higher IC50, lower potency
Pseudo-halide IC50: 24–101 μM Ibuprofen conjugate: IC50 35% lower vs. A2780
Supports cytotoxicity endpoint review; essential baseline for validating potency gains of novel titanocene derivatives.
LLC-PK and A2780 cell lines.
Anticancer Drug Discovery SAR Studies In Vitro Pharmacology

Ziegler-Natta Catalyst Precursor

Titanocene dichloride (TDC) is a key precursor for soluble Ziegler-Natta catalyst systems, and its catalytic performance is highly dependent on the activation system. When activated with the 4/TIBA system (triphenylcarbenium tetrakis(pentafluorophenyl)borate/triisobutylaluminum), TDC exhibits significantly higher catalytic efficiencies for olefin polymerization compared to activation with methylaluminoxane (MAO). This difference is attributed to interactions between the neutral MAO or its anion with the active titanocenium species [1]. Furthermore, TDC demonstrates high efficiency in the hydrogenation of styrene-butadiene-styrene (SBS) block copolymers, achieving a hydrogenation degree of 94.2% under optimized conditions (70°C, 2.0 MPa, 0.4 mmol TDC/100g polymer) [2], with alternative protocols reporting up to 98% efficiency [3].

Ziegler-Natta Catalyst Precursor
Class-level inference
High efficiency with 4/TIBA; SBS hydrogenation degree 94.2–98%
Significantly lower efficiency with MAO.
Catalytic performance is co-catalyst dependent; critical for process economics and polymer property review.
Ethylene/propylene polymerization; SBS hydrogenation at 67–75°C, 2.0 MPa.
Polymer Chemistry Ziegler-Natta Catalysis Olefin Polymerization

In Vivo Antitumor Benchmark

In xenografted human lung carcinoma models, titanocene dichloride (TDC) has demonstrated the greatest antitumor activity compared to its early derivatives, including p-aminothiophenolate and hydrogenmaleinate complexes. TDC's superior tumor inhibition was observed against two different human lung tumors, establishing it as a key benchmark for in vivo efficacy studies of new titanocene-based agents [1].

In Vivo Antitumor Benchmark
Head-to-head
Greatest tumor inhibition reported vs. early derivatives
p-aminothiophenolate and hydrogenmaleinate complexes were less active.
Reported model-response context; supports in vivo xenograft study design as a reference compound.
Two human lung carcinoma xenograft models.
In Vivo Pharmacology Xenograft Models Antitumor Efficacy

Titanocene Dichloride 1271-19-8: Application Scenarios


Metallocene Cytotoxicity Calibration Standard

Given its moderate and well-characterized in vitro growth-inhibitory profile (5 × 10⁻⁴ mol/L against EAT cells), titanocene dichloride is ideally suited as a reference standard for calibrating cytotoxicity assays involving novel metallocene complexes. Its 100-fold lower potency compared to vanadocene dichloride provides a wide dynamic range for comparative studies, ensuring that assay sensitivity and inter-experimental variability can be robustly assessed [1].

Hydrolytic Stability Benchmark

The rapid aqueous hydrolysis of titanocene dichloride, a key factor in its clinical failure, makes it an indispensable negative control for stability studies. Researchers developing new titanocene-based therapeutics (e.g., carboxylate or NSAID conjugates) rely on TDC as the low-stability benchmark to quantify the fold-improvement in half-life and to validate the enhanced solution stability of their novel drug candidates [2][3].

In Vivo Xenograft Positive Control

For in vivo pharmacology studies using human tumor xenograft models, particularly lung and gastrointestinal adenocarcinomas, titanocene dichloride serves as a proven positive control. Its established, superior tumor-inhibiting activity over several early derivatives provides a critical benchmark against which the efficacy of new titanocene analogues can be meaningfully compared and quantified [4].

Ziegler-Natta Polymerization Precursor

Titanocene dichloride is a cornerstone precursor for soluble Ziegler-Natta catalyst systems. Its performance is highly dependent on the choice of co-catalyst (e.g., 4/TIBA vs. MAO), making it an essential reagent for studying structure-activity relationships in metallocene catalysis. Furthermore, its high efficiency as a hydrogenation catalyst for SBS block copolymers (achieving >94% hydrogenation degree) makes it a viable candidate for industrial-scale polymer modification processes [5][6].

Application
Selection Property
Validation Focus
Metallocene Cytotoxicity Calibration
Cell-model endpoint review
Cytotoxicity assay calibration and inter-experimental variability assessment
Hydrolytic Stability Benchmark
Low-stability reference standard
Fold-improvement in half-life for novel titanocene conjugates
In Vivo Xenograft Reference
Comparator assay-response context
Model-response interpretation for new titanocene analogues
Ziegler-Natta Polymerization Research
Co-catalyst-dependent activity
Catalytic efficiency and polymer hydrogenation degree review

Technical Documentation Hub

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38 linked technical documents
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